Cumarini e derivati

Coumarins and their derivatives are a diverse group of organic compounds with a characteristic benzopyran ring structure. These naturally occurring compounds, predominantly found in plants such as tonka beans, have a sweet vanilla-like aroma and exhibit a wide range of biological activities. They are widely used in the fragrance industry due to their distinctive scent and serve as key ingredients in perfumes and soaps.

Chemically, coumarins display both electrophilic aromatic substitution and nucleophilic addition reactions, making them versatile building blocks for synthetic chemistry. Derivatives of coumarins can be further modified by introducing various functional groups such as halogens, nitriles, or alcohols, allowing for the creation of new compounds with specific properties tailored to different applications.

In pharmaceuticals, certain coumarin derivatives have been developed as anticoagulants, notably dicumarol and warfarin. These compounds inhibit vitamin K epoxide reductase, leading to reduced synthesis of vitamin K-dependent clotting factors in the liver. Coumarins also show potential in cancer research, with some derivatives demonstrating anti-tumor activity due to their ability to induce cell cycle arrest or apoptosis.

The use of coumarins and their derivatives extends beyond fragrances and pharmaceuticals; they are also utilized in food additives for flavoring purposes, as well as in the synthesis of dyes and pigments. Their unique properties make them indispensable tools in both organic chemistry research and industrial applications.

- Idrossicoumarini

- Furanocoumarini

- glicosidi di cumarina

- Cumarini e derivati

- Piranocoumarini angolari

- 7-idrossicoumarine

- Psoraleni

- Difurocoumarociclopentenoni

- 8-idrossipsoraleni

- Furanocoumarini angolari

- 5-metossipsoralene

- 4-idrossicoumarine

- Piranocumarini

- 5-idrossipsoraleni

- 8-metossipsoraleni

- Pirano-coumarini lineari

- 7,8-diossidocoumarina

- 6,7-diossidocoumarina

- Difurocoumarolattoni

- p-Diossolo[2,3-g]cumarine

- p-Dioxolo[2,3-h]coumarins

- Difurocoumarins

- Coumarino-alpha-pyrones

- Furanocumarini lineari

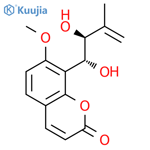

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

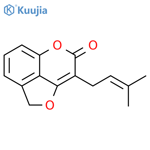

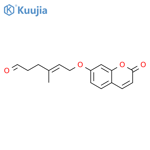

Furo[2,3,4-de]-1-benzopyran-2(5H)-one,3-(3-methyl-2-buten-1-yl)- | 110024-19-6 | C15H14O3 |

|

4-Hexenal,4-methyl-6-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-, (4E)- | 15334-19-7 | C16H16O4 |

|

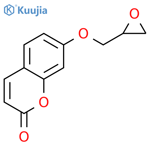

2H-1-Benzopyran-2-one,7-(2-oxiranylmethoxy)- | 36651-62-4 | C12H10O4 |

|

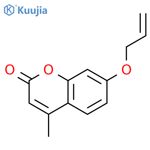

2H-1-Benzopyran-2-one,4-methyl-7-(2-propen-1-yloxy)- | 3993-57-5 | C13H12O3 |

|

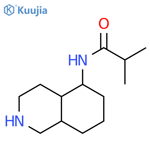

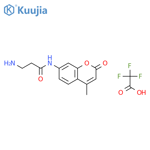

H-β-Ala-AMC TFA | 201847-54-3 | C15H15F3N2O5 |

|

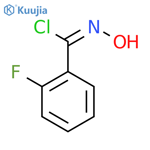

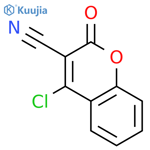

2H-1-Benzopyran-3-carbonitrile,4-chloro-2-oxo- | 22408-61-3 | C10H4ClNO2 |

|

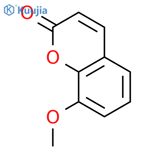

8-Methoxycoumarin | 2445-81-0 | C10H8O3 |

|

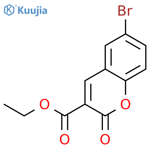

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | 2199-90-8 | C12H9BrO4 |

|

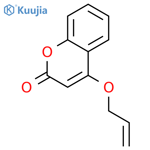

2H-1-Benzopyran-2-one,4-(2-propen-1-yloxy)- | 31005-07-9 | C12H10O3 |

|

Murrangatin | 37126-91-3 | C15H16O5 |

Letteratura correlata

-

2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860

Fornitori consigliati

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati